molecular formula C19H23FN2O2S B2537385 1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 496019-91-1

1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No. B2537385
CAS RN: 496019-91-1
M. Wt: 362.46
InChI Key: BYWVNUOEVBTSOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine”, related compounds have been synthesized through various methods. For instance, trifluoromethylpyridines, which share some structural similarities, have been synthesized through fluorination and fluoroalkylation . Another related compound, 2,4,6-trimethylbenzenesulfonyl hydrazones, has been synthesized through condensation reactions .

Scientific Research Applications

Fe-Catalyzed Synthesis Applications

The compound is used in the synthesis of Flunarizine, a drug recognized for its vasodilating effects and antihistamine activity. It is utilized in treating migraines, dizziness, vestibular disorders, and epilepsy. Various methods, including regioselective metal-catalyzed amination and Wittig reaction, are employed in its synthesis, highlighting the compound's significance in the pharmaceutical industry (Shakhmaev, Sunagatullina, & Zorin, 2016).

Hydrogen-Bonded Framework Structures

The compound forms the basis for salts like flunarizinium nicotinate and flunarizinediium bis(4-toluenesulfonate) dihydrate. These salts exhibit intricate hydrogen-bonded framework structures, crucial for their stability and interaction. This structural information aids in understanding drug interactions and designing more efficient drugs (Kavitha et al., 2014).

Hydroformylation in Synthesis

In the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, the compound serves as a key intermediate. The process involves rhodium-catalyzed hydroformylation, demonstrating the compound's role in the synthesis of pharmaceuticals with complex structures (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Role in Radiopharmaceuticals

The compound is pivotal in preparing radiopharmaceuticals like [18F]GBR 12909, a dopamine reuptake inhibitor. This application underlines the compound's importance in the field of nuclear medicine and imaging (Haka & Kilbourn, 1990).

Synthesis of Metabolites

The compound is used in the synthesis of cerebral vasodilators and other related compounds. This synthesis helps in confirming the structures of metabolites, essential for drug development and understanding pharmacokinetics (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Future Directions

The future directions for research on “1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the increasing use of fluorinated compounds in various fields, it is expected that there will be further developments in the synthesis and application of such compounds .

properties

IUPAC Name

1-(2-fluorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWVNUOEVBTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

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